molecular formula C16H16Cl2O3 B5215089 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene

1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No. B5215089
M. Wt: 327.2 g/mol
InChI Key: PBHXBHQDYXTMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene is a chemical compound. It is similar to 1,3-dichloro-2-((4-((2-chloro-4-methoxyphenoxy)methyl)benzyl)oxy)benzene, which has a linear formula of C21H17CL3O3 .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, Kobayashi and his team synthesized a related compound from 2,5-difluoro-4-bromonitrobenzene in seven steps, using the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .

Scientific Research Applications

Pesticide and Herbicide Development

The compound’s chlorinated aromatic structure suggests potential use as a building block for designing agrochemicals. Researchers have explored its derivatives for their pesticidal and herbicidal activities. By modifying the substituents, scientists can fine-tune the compound’s biological effects, aiming for improved efficacy and reduced environmental impact .

Electrophilic Aromatic Substitution Reactions

Understanding the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions is crucial. The benzylic position (the carbon adjacent to the chlorine atoms) is susceptible to substitution. For instance, halogenation (e.g., bromination or chlorination) can occur at this position, leading to novel derivatives with altered properties .

Synthesis of Functionalized Anilines

The compound contains an aniline-like moiety (the aromatic ring with the attached amino group). Researchers have used it as a precursor for synthesizing functionalized anilines. These derivatives find applications in pharmaceuticals, dyes, and materials science. For example, modifying the amino group can yield aniline-based ligands for metal complexes or fluorescent dyes .

Benzylic Halides in Organic Synthesis

The benzylic halides (chlorine atoms) in this compound participate in various organic reactions. Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides follow an SN1 pathway. These reactions allow access to diverse functionalized benzene derivatives, including those with bioactive properties .

Material Science and Polymer Chemistry

Researchers have explored the incorporation of this compound into polymer matrices. Its chlorinated aromatic core can enhance material properties such as thermal stability, chemical resistance, and mechanical strength. By copolymerizing it with other monomers, scientists aim to create novel materials for applications like coatings, adhesives, and membranes .

Environmental Monitoring and Remediation

Given its chlorinated structure, this compound may serve as a model for studying environmental pollutants. Researchers investigate its fate in soil, water, and air, assessing its persistence, degradation pathways, and potential toxicity. Additionally, it could be used in remediation strategies for chlorinated aromatic contaminants .

Future Directions

Phenol derivatives, such as 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives with functional groups that impart specific properties .

properties

IUPAC Name

1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-12-6-8-13(9-7-12)20-10-3-11-21-15-5-2-4-14(17)16(15)18/h2,4-9H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHXBHQDYXTMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.